molecular formula C23H18N2O4S B2364045 [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 303785-92-4

[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2364045
CAS No.: 303785-92-4
M. Wt: 418.47
InChI Key: WXTAXIQTZWXHBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Synthesis and Antimicrobial/Antioxidant Applications

A study highlights the synthesis of cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates, evaluating their antimicrobial and antioxidant activities. Compounds within this research demonstrated excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, suggesting their potential application in developing therapeutic agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Photophysical Properties

Research into methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives explored their luminescence properties, revealing unique characters based on the substituent group. This study indicates their potential for applications in materials science, particularly in the development of luminescent materials (Kim et al., 2021).

Anti-Cancer Agents

Another study focused on the synthesis of novel thiophene and benzothiophene derivatives, evaluating their anti-cancer properties. Specific compounds exhibited significant anti-proliferative activity against various tumor cell lines, suggesting their potential in cancer therapy (Mohareb et al., 2016).

Structural Elucidation and Insecticidal Applications

The crystal structure of fenpropathrin, a pyrethroid insecticide, was determined, providing insights into its structure-activity relationships. This research may inform the development of more effective and safer insecticidal compounds (Kang et al., 2014).

Antimicrobial Activities of Fused Derivatives

A study on the synthesis of thiazoles and their fused derivatives reported significant antimicrobial activities against bacterial and fungal isolates. This indicates their potential for developing new antimicrobial agents (Wardkhan et al., 2008).

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-15-6-3-4-7-18(15)25-22(26)17(14-24)12-16-9-10-19(20(13-16)28-2)29-23(27)21-8-5-11-30-21/h3-13H,1-2H3,(H,25,26)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTAXIQTZWXHBH-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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